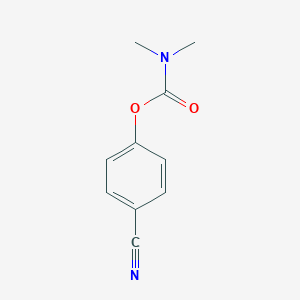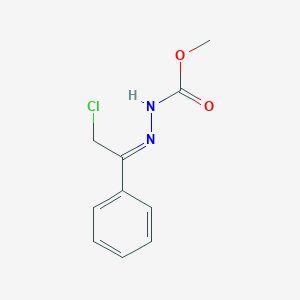
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate, also known as Methyl Clomazone, is a chemical compound that belongs to the family of hydrazines. It is widely used in the field of agricultural research as a herbicide due to its ability to selectively control the growth of weeds in crops.
Mecanismo De Acción
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative stress. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been found to have a low toxicity to mammals. However, it can cause eye and skin irritation upon contact. The compound is rapidly metabolized and excreted in the urine. In plants, the compound causes chlorosis and necrosis, leading to the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone is a useful tool for studying the biosynthesis of carotenoids in plants. It is a selective herbicide that can be used to control the growth of weeds in crops without harming the crop itself. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone. One area of interest is the development of new formulations that improve the solubility and efficacy of the compound. Another area of interest is the study of the compound's effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone as a tool for studying the biosynthesis of carotenoids in non-plant organisms.
Métodos De Síntesis
The synthesis of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone involves the reaction of 2-chloro-1-phenylethylidene hydrazinecarboxylate with methyl iodide. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The product is obtained in the form of a yellow solid which is further purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybean, cotton, and peanuts. The compound has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds.
Propiedades
Fórmula molecular |
C10H11ClN2O2 |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
methyl N-[(Z)-(2-chloro-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)13-12-9(7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14)/b12-9+ |
Clave InChI |
ZQFXUKCVSYCSEQ-FMIVXFBMSA-N |
SMILES isomérico |
COC(=O)N/N=C(\CCl)/C1=CC=CC=C1 |
SMILES |
COC(=O)NN=C(CCl)C1=CC=CC=C1 |
SMILES canónico |
COC(=O)NN=C(CCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




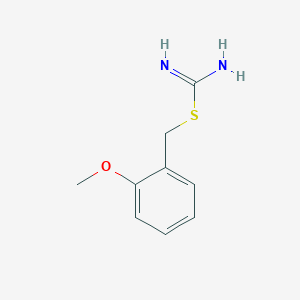
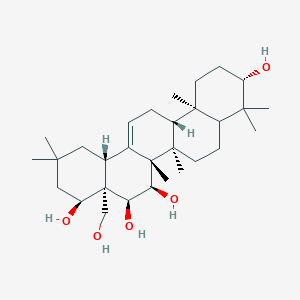

![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
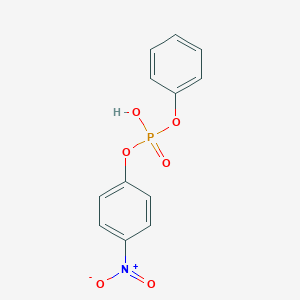

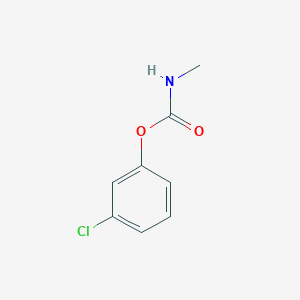
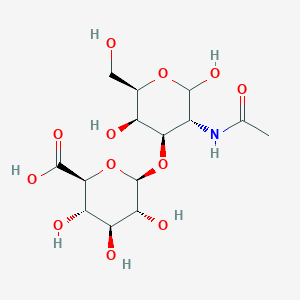

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
